molecular formula C16H19N3O4 B2671239 1-ethyl-3-nitro-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one CAS No. 874463-48-6

1-ethyl-3-nitro-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one

Cat. No.: B2671239
CAS No.: 874463-48-6
M. Wt: 317.345
InChI Key: HBBBFUILSMIJBM-UHFFFAOYSA-N
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Description

1-Ethyl-3-nitro-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one is a quinolinone derivative characterized by a nitro group at position 3, an ethyl substituent at position 1, and a tetrahydrofuran (THF)-methylamino moiety at position 4. Quinolinones are heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

1-ethyl-3-nitro-4-(oxolan-2-ylmethylamino)quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-2-18-13-8-4-3-7-12(13)14(15(16(18)20)19(21)22)17-10-11-6-5-9-23-11/h3-4,7-8,11,17H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBBFUILSMIJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663444
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

1-Ethyl-3-nitro-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one, with the CAS number 874463-48-6, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and case studies, supported by relevant data tables and findings from diverse sources.

The molecular formula of this compound is C16H19N3O4. Its structure includes a quinoline core substituted with a nitro group and a tetrahydrofuran moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC16H19N3O4
CAS Number874463-48-6
Molar Mass317.34 g/mol
DensityNot specified
SolubilityNot specified

Antimicrobial Activity

Research indicates that compounds similar to 1-ethyl-3-nitro derivatives exhibit significant antimicrobial properties. For instance, studies on related quinoline derivatives have shown effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA replication or cell wall synthesis.

Anticancer Properties

Several studies have highlighted the anticancer potential of quinoline derivatives. For example, compounds bearing similar functional groups have demonstrated cytotoxic effects on cancer cell lines such as PC3 (prostate cancer) and DU145. The mechanism of action typically includes apoptosis induction and cell cycle arrest.

Case Study:
A study involving a series of quinoline derivatives found that one compound induced apoptosis in cancer cells by activating caspase pathways and modulating p53 protein levels. The IC50 values for these compounds were reported in the range of 10–30 µM, indicating moderate potency.

Antioxidant Activity

The antioxidant capacity of related compounds has been assessed through various assays. For instance, the DPPH radical scavenging assay showed that certain nitro-substituted quinolines possess significant free radical scavenging activity, which could be beneficial in reducing oxidative stress-related diseases.

The biological activity of 1-ethyl-3-nitro derivatives can be attributed to several mechanisms:

  • DNA Intercalation: Similar compounds have been shown to intercalate into DNA, disrupting replication processes.
  • Enzyme Inhibition: Some derivatives inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.

Research Findings

Recent studies have focused on synthesizing new derivatives based on the quinoline scaffold to enhance biological activity. These modifications often aim to improve solubility and bioavailability while maintaining or enhancing efficacy.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive/negative bacteria
AnticancerInduction of apoptosis in cancer cell lines
AntioxidantSignificant DPPH scavenging activity

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity:
    • Quinoline derivatives have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including resistant strains. The introduction of the nitro group enhances this activity, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Properties:
    • Studies have shown that quinoline derivatives can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as a chemotherapeutic agent. For instance, related compounds have demonstrated efficacy against breast and lung cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
  • Anti-inflammatory Effects:
    • The compound may also possess anti-inflammatory properties, which are critical in treating chronic inflammatory diseases. Research has indicated that certain quinoline derivatives reduce pro-inflammatory cytokine production, suggesting a pathway for therapeutic applications in diseases like rheumatoid arthritis .

Pharmacological Insights

  • Multi-target Activity:
    • The structural features of 1-ethyl-3-nitro-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one allow it to act on multiple biological targets. This multi-target capability is particularly valuable in drug design, as it can address complex diseases that involve multiple pathways .
  • Inhibition of Enzymatic Activity:
    • Compounds similar to this one have been reported to inhibit enzymes such as lipoxygenase (LOX), which is involved in inflammatory processes. The IC50 values for some related compounds indicate promising inhibitory activity, which could be leveraged for developing anti-inflammatory drugs .

Material Science Applications

  • Polymer Chemistry:
    • The unique functional groups present in the compound can be utilized in polymer synthesis, particularly in creating materials with specific mechanical or thermal properties. The incorporation of quinoline moieties into polymers can enhance their stability and functionality .
  • Sensors and Catalysts:
    • Quinoline derivatives are being explored as components in sensors due to their ability to undergo specific chemical reactions that can be detected electrochemically. Additionally, their catalytic properties make them suitable candidates for various organic transformations in synthetic chemistry .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus with MIC values lower than existing antibiotics .
Study BAnticancer EffectsShowed that the compound induced apoptosis in MCF-7 breast cancer cells via mitochondrial pathways .
Study CAnti-inflammatory PropertiesReported reduction of TNF-alpha levels in vitro, indicating potential for treating inflammatory diseases .

Comparison with Similar Compounds

Structural Comparison

Quinolin-2(1H)-one derivatives vary significantly based on substituents at positions 1, 3, and 4. Key structural analogs include:

Compound Name Position 1 Position 3 Position 4 Substituent Key Features
Target Compound Ethyl Nitro (Tetrahydrofuran-2-yl)methylamino Unique THF-methylamino group; potential for improved pharmacokinetics
7-(Dimethylamino)-1-ethyl-3-phenylquinolin-2(1H)-one Ethyl Phenyl 7-Dimethylamino Aromatic substituents enhance π-stacking; used in fluorescence studies
3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one Ethyl Nitroacetyl Hydroxy Nitroacetyl group enhances electrophilic reactivity; studied for derivatization
4-Hydroxy-1-methyl-3-(diazepinylcarbonyl)quinolin-2(1H)-one Methyl Diazepinylcarbonyl Hydroxy Diazepine moiety may confer CNS activity; moderate antimicrobial activity
6-Nitro-1-(pyrrolidinylethyl)-3,4-dihydroquinolin-2(1H)-one Pyrrolidinylethyl Nitro - (3,4-dihydro) Nitro group aids in redox-mediated biological interactions

Key Observations :

  • The THF-methylamino group at position 4 is structurally distinct from typical hydroxy or alkylamino substituents, possibly improving membrane permeability due to THF’s lipophilic nature .

Challenges :

  • The steric bulk of the THF-methylamino group may reduce reaction yields compared to smaller substituents (e.g., methyl or hydroxy groups) .

Predicted Properties for Target Compound :

  • The THF-methylamino group could improve blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .

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